molecular formula C23H21NO3 B11411559 N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11411559
M. Wt: 359.4 g/mol
InChI Key: RSTBELBGVGBZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide (CAS: 874137-78-7) is a benzofuran-derived carboxamide with a molecular formula of C₂₃H₂₁NO₃ and a molecular weight of 359.4177 g/mol . Its structure features a benzofuran core substituted with a methyl group at position 3 and two distinct N-alkyl groups: a furan-2-ylmethyl and a 4-methylbenzyl moiety.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H21NO3/c1-16-9-11-18(12-10-16)14-24(15-19-6-5-13-26-19)23(25)22-17(2)20-7-3-4-8-21(20)27-22/h3-13H,14-15H2,1-2H3

InChI Key

RSTBELBGVGBZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzofuran compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran compounds.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for research in medicinal chemistry, particularly in the fields of oncology and antimicrobial studies.

Anticancer Activity

Research indicates that N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide has significant anticancer properties. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit cell proliferation by disrupting cell cycle progression.

Mechanisms of Action :

  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly in the S-phase, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens, suggesting its potential use in treating infections. Preliminary studies have indicated:

  • Effective antibacterial action against strains such as E. coli and S. aureus.
  • Possible antifungal effects warranting further investigation.

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzofuran derivatives similar to this compound. It was found that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer activity. The introduction of halogen atoms improved binding interactions with target proteins involved in tumorigenesis.

Study Focus Findings
Compound VariantsEnhanced anticancer properties with specific modifications
MechanismImproved binding interactions with oncogenic proteins

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands has highlighted the importance of structural modifications for enhancing binding affinity. Compounds structurally similar to this compound showed promising results with K_i values in the nanomolar range.

Study Focus Findings
Binding AffinityEffective engagement with sigma receptors
ImplicationsPotential therapeutic applications in neurological disorders
Activity Type Description
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialExhibits antibacterial and potential antifungal properties

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the carboxamide backbone, substituents, and heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (874137-78-7) Benzofuran - 3-methyl
- N-(furan-2-ylmethyl)
- N-(4-methylbenzyl)
C₂₃H₂₁NO₃ 359.4177
4-Bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide (874137-87-8) Benzamide - 4-bromo
- N-(3-fluorobenzyl)
- N-(furan-2-ylmethyl)
C₁₉H₁₅BrFNO₂ 388.2303
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (921074-49-9) Furan - 5-bromo
- Tetrazolylmethyl
- p-tolyl
C₁₄H₁₂BrN₅O₂ 364.18
7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (931618-00-7) Benzofuran - 7-chloro
- 3-methyl
- N-pyridin-2-yl
C₁₆H₁₁ClN₂O₂ 298.73
Key Observations:
  • Core Heterocycle: The target compound’s benzofuran core distinguishes it from benzamide (874137-87-8) and simple furan (921074-49-9) derivatives.
  • Substituent Diversity : Halogenation (e.g., bromo in 874137-87-8 and 921074-49-9) is common in analogs to modulate lipophilicity and metabolic stability. The target compound lacks halogens but incorporates a 4-methylbenzyl group, which may enhance hydrophobic interactions .
  • N-Alkyl Groups : The furan-2-ylmethyl group is shared with 874137-87-8, but the 4-methylbenzyl substituent in the target compound introduces steric bulk compared to smaller groups like pyridin-2-yl (931618-00-7) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound 874137-87-8 (Benzamide) 921074-49-9 (Furan)
Molecular Weight 359.42 388.23 364.18
LogP (Predicted) ~3.5 ~3.8 ~2.9
Hydrogen Bond Donors 0 0 2
Rotatable Bonds 7 6 5
Key Findings:
  • Lipophilicity : The bromo-substituted benzamide (874137-87-8) has a higher predicted LogP than the target compound, suggesting increased membrane permeability. The furan derivative (921074-49-9) has lower LogP due to its polar tetrazole group .
  • Hydrogen Bonding: The tetrazole in 921074-49-9 introduces two hydrogen bond donors, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
IUPAC Name: 5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
Canonical SMILES: CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

The compound features a complex structure characterized by furan and benzofuran moieties, which are known for their significant biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions such as cancer and metabolic disorders.
  • Receptor Modulation: By binding to certain receptors, it can influence signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A notable study highlighted the effectiveness of related compounds against pancreatic cancer cell lines (Mia PaCa-2, PANC-1) with significant reductions in cell viability observed at specific concentrations .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activity. Compounds with similar structures demonstrated potent antibacterial effects against a range of pathogens, with minimum inhibitory concentrations (MICs) reported as low as 0.78 μg/mL . This suggests that this compound may possess similar antimicrobial capabilities.

Hypolipidemic Effects

In studies involving hyperlipidemic animal models, related benzofuran compounds showed significant reductions in triglyceride levels and improvements in lipid profiles . This indicates potential applications in treating dyslipidemia.

Case Studies

  • Antitumor Activity Evaluation
    A series of benzofuran derivatives were synthesized and tested for their antitumor effects. One study reported that a related compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating robust anticancer potential .
  • Antimicrobial Efficacy
    In another investigation, benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with furan substitutions had enhanced antibacterial activity compared to those without .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzofuransInhibition of cancer cell proliferation
AntimicrobialBenzofuransMIC values as low as 0.78 μg/mL
HypolipidemicSimilar derivativesReduction in triglyceride levels

Q & A

Q. What are the common synthetic routes for preparing benzofuran-2-carboxamide derivatives like N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide?

Methodological Answer: Benzofuran-2-carboxamide derivatives are typically synthesized via coupling reactions between benzofuran carboxylic acids and amines. For example:

  • Step 1: Activation of the benzofuran-2-carboxylic acid using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF).
  • Step 2: Reaction with substituted amines (e.g., furan-2-ylmethylamine and 4-methylbenzylamine) under nitrogen atmosphere.
  • Step 3: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Yields range from 45% to 85% depending on steric hindrance and amine reactivity .

Table 1: Representative Synthesis Conditions

ReactantsCoupling AgentSolventYield (%)Reference
Benzofuran-2-carboxylic acid + 4-(4-phenylpiperazin-1-yl)butan-1-amineDCCDMF77
5-Iodo-benzofuran-2-carboxylic acid + 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amineHATUTHF85

Q. What spectroscopic techniques are critical for characterizing benzofuran-2-carboxamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Key for confirming substituent positions. For example, benzofuran protons appear as doublets at δ 7.0–7.6 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • FT-IR: Amide C=O stretches at 1645–1670 cm⁻¹ and C=S (thiourea derivatives) at 1244–1267 cm⁻¹ .
  • Mass Spectrometry: HRMS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄ClN₃O₃: 425.91 Da) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sterically hindered benzofuran-2-carboxamide derivatives?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Selection: HATU outperforms DCC in steric environments due to faster activation kinetics .
  • Temperature Control: Reactions at 0–5°C minimize side reactions for heat-sensitive amines.
  • Example: A 15% yield increase (45% → 60%) was achieved for N-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl derivatives by switching from DCC to HATU .

Q. How do structural modifications (e.g., halogenation, alkylation) impact biological activity in benzofuran carboxamides?

Methodological Answer:

  • Halogenation: Chloro-substituents enhance antimicrobial activity. For example, 5-iodo derivatives show MIC values of 12.5 µg/mL against S. aureus due to increased lipophilicity .
  • Alkylation: Methyl groups at the benzyl position improve metabolic stability but reduce solubility (logP increases by 0.5–1.0 units) .
  • Table 2: Structure-Activity Relationship (SAR) Trends
ModificationBiological EffectMechanismReference
Chloro-substitution↑ Antibacterial activityEnhanced membrane penetration
Methoxy groups↓ CytotoxicityReduced electrophilicity

Q. How should researchers resolve contradictions in reported NMR data for benzofuran derivatives?

Methodological Answer:

  • Solvent Calibration: Compare shifts in DMSO-d₆ vs. CDCl₃ (e.g., aromatic protons downfield by 0.2–0.5 ppm in DMSO) .
  • Dynamic Effects: Rotamers in N-alkylated derivatives cause splitting (e.g., δ 3.3–3.5 ppm for piperazine protons) .
  • Validation: Cross-check with X-ray crystallography (e.g., C=O bond length: 1.21 Å in single-crystal structures) .

Data Contradiction Analysis

  • Issue: Discrepancies in reported melting points (e.g., 209–212°C vs. 218–222°C for similar HCl salts).
  • Resolution: Recrystallization solvents (ethanol vs. CHCl₃) affect crystal packing and purity. Ethanol yields lower-melting polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.